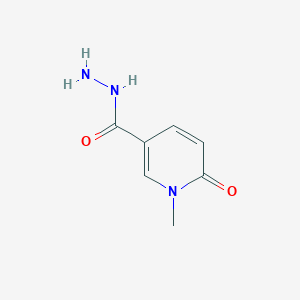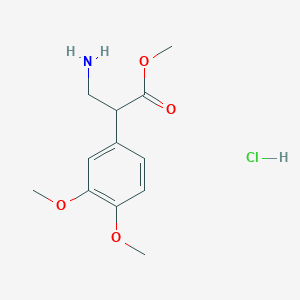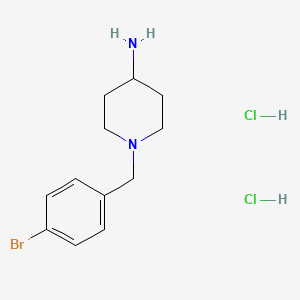![molecular formula C18H17F3N2O4S B2691601 3-(morpholin-4-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide CAS No. 953852-30-7](/img/structure/B2691601.png)
3-(morpholin-4-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(morpholin-4-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide is a complex organic compound that features a morpholine ring, a sulfonyl group, and a trifluoromethyl-substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The trifluoromethyl group is often introduced through radical trifluoromethylation, a process that has seen significant advancements in recent years . This method involves the use of trifluoromethylating agents such as trifluoromethyl phenyl sulfone, which can form electron donor-acceptor complexes and undergo single electron transfer reactions under visible light irradiation .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(morpholin-4-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can lead to the formation of sulfone derivatives, while reduction can yield amine derivatives.
Aplicaciones Científicas De Investigación
3-(morpholin-4-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of agrochemicals and other industrial products that require specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(morpholin-4-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s stability and reactivity. The sulfonyl group can participate in various chemical reactions, while the morpholine ring can interact with biological molecules, potentially affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylnitrone: A versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds.
Trifluoromethyl group-containing compounds: Such as trifluoromethane and 1,1,1-trifluoroethane.
Uniqueness
What sets 3-(morpholin-4-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide apart from similar compounds is its combination of a morpholine ring, a sulfonyl group, and a trifluoromethyl-substituted phenyl group. This unique structure imparts specific chemical properties that make it particularly valuable in various applications, from pharmaceuticals to materials science.
Propiedades
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4S/c19-18(20,21)15-6-1-2-7-16(15)22-17(24)13-4-3-5-14(12-13)28(25,26)23-8-10-27-11-9-23/h1-7,12H,8-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWOJORKENJHRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide](/img/structure/B2691521.png)
![N-(5-chloro-2-methylphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-ethylamino]acetamide](/img/structure/B2691522.png)

![Methyl 2'-amino-1-(4-fluorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2691524.png)
![N-(3,4-dichlorophenyl)-2-[(4-chlorophenyl)methylthio]acetamide](/img/structure/B2691526.png)
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 3-[[2-[2-(diethylamino)-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate](/img/structure/B2691528.png)
![7-(4-ethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2691533.png)


![6-Methyl-2-({1-[2-(4-methylphenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2691537.png)
![1-(2-methylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2691538.png)

![2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate](/img/structure/B2691540.png)

